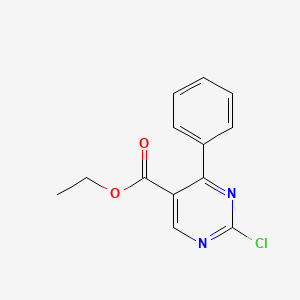

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKGKYDTQXQWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of a reactive chlorine atom, a phenyl group, and an ethyl ester on a pyrimidine core makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility as a building block in the development of pharmacologically active agents. We will delve into the mechanistic rationale behind its reactivity and provide field-proven insights and protocols for its use in a research setting.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA and appearing in a vast array of approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, antivirals, and antibacterial agents.

Halogenated pyrimidines, such as Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, represent a particularly valuable subclass. The chloro-substituent at an electron-deficient position (C2) acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a reliable and modular handle for introducing diverse functional groups, allowing chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. This guide focuses specifically on the 2-chloro-4-phenyl variant, a key intermediate for building molecules that require a specific combination of aromatic and heterocyclic moieties.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research. The key identifiers and properties for Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | N/A |

| CAS Number | 113271-89-9 | [1][2] |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 262.70 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C1=C(N=C(N=C1)Cl)C2=CC=CC=C2 |[3] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | White to off-white solid/crystalline powder | Based on typical appearance of similar compounds. |

| Melting Point | Data not readily available | Must be determined experimentally. |

| Boiling Point | Data not readily available | Likely decomposes at high temperatures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Insoluble in water. | Based on typical solubility of related pyrimidines. |

Synthesis Pathway and Experimental Protocol

The construction of the 2-chloro-4-phenylpyrimidine core can be achieved through a multi-step sequence, typically starting from common laboratory reagents. A robust and widely adopted method involves the condensation of a β-ketoester with an amidine, followed by chlorination.

Synthetic Workflow Overview

The synthesis can be logically broken down into three primary stages:

-

Condensation: Formation of the pyrimidinone ring system.

-

Chlorination: Conversion of the hydroxyl group on the pyrimidinone to the reactive chloro group.

-

Purification: Isolation of the final product.

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative method based on established pyrimidine synthesis literature and should be adapted and optimized.

Step 1: Synthesis of Ethyl 4-phenyl-2(1H)-pyrimidinone-5-carboxylate

-

To a stirred solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl benzoylacetate (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add formamidine hydrochloride (1.1 eq) to the mixture in portions.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC. Causality: The basic conditions deprotonate the β-ketoester, facilitating condensation with the formamidine to cyclize and form the stable pyrimidinone ring.

-

After completion, cool the reaction to room temperature and neutralize with acetic acid.

-

Pour the mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

-

In a round-bottom flask equipped with a reflux condenser, suspend the dried pyrimidinone intermediate from Step 1 in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of N,N-dimethylaniline (optional, to facilitate the reaction).

-

Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the tautomeric hydroxyl group of the pyrimidinone into the chloride, which is a superior leaving group.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process that must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Core Reactivity and Mechanistic Rationale

The synthetic utility of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate stems from the electrophilic nature of the pyrimidine ring, which is further enhanced by the chloro-substituent.

The C2 position is the primary site of reactivity. The two ring nitrogen atoms act as powerful electron-withdrawing groups, significantly lowering the electron density at the C2, C4, and C6 positions. This makes the C2-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Key Reactive Sites:

-

C2-Chloro Group: The most reactive site for SNAr with a wide range of nucleophiles (amines, alcohols, thiols).

-

C5-Ester Group: Can undergo hydrolysis, amidation, or reduction.

-

C4-Phenyl Group: Can undergo electrophilic aromatic substitution, although this is less common under typical reaction conditions used to modify the pyrimidine core.

Caption: Key reactivity pathways for the title compound.

Application in Medicinal Chemistry: A Case Study for Statin Synthesis

While not the exact intermediate used in all commercial syntheses, Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate serves as an excellent model for a key building block in the synthesis of complex pharmaceuticals like Rosuvastatin.[4][5] The core of Rosuvastatin contains a substituted pyrimidine ring.

The synthesis of the Rosuvastatin core involves a crucial SNAr reaction where an amine nucleophile displaces a chloro group on the pyrimidine ring.[4][6]

Illustrative Step in Rosuvastatin Synthesis:

-

A pyrimidine intermediate, structurally similar to our title compound, is prepared.

-

This intermediate is reacted with N-methylmethanesulfonamide under basic conditions.

-

The nitrogen atom of the sulfonamide acts as the nucleophile, attacking the electron-deficient C2 position of the pyrimidine and displacing the chloride ion.

-

This reaction efficiently constructs the complex N-substituted sulfonamide side chain required for the biological activity of Rosuvastatin.[4]

This example authoritatively demonstrates the value proposition of this chemical: it provides a robust and predictable method for linking complex side chains to a heterocyclic core, a common strategy in modern drug discovery.[7]

Safety and Handling Protocols

As with all chlorinated heterocyclic compounds, appropriate safety measures are mandatory. The following information is based on data for structurally similar compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Table 3: GHS Hazard Information (Anticipated)

| Hazard Type | GHS Pictogram | Code | Hazard Statement |

|---|---|---|---|

| Health | GHS07 (Exclamation Mark) | H315 | Causes skin irritation.[9][10] |

| H319 | Causes serious eye irritation.[9][10] |

| | | H335 | May cause respiratory irritation.[8][11] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is more than just a chemical; it is a versatile tool for molecular innovation. Its predictable reactivity, centered on the SNAr reaction at the C2 position, provides a reliable gateway for the synthesis of diverse and complex molecules. For researchers in drug discovery and materials science, understanding the properties and reactivity profile of this intermediate unlocks significant potential for developing novel compounds with tailored functions. Its role as a foundational building block ensures its continued relevance in the landscape of modern organic synthesis.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ronifibrate. PubChem Compound Database. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). BOC Sciences (Page 384). Retrieved from [Link]

-

Drug Central. (n.d.). ronifibrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-phenylpyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

SOBHABIO. (n.d.). Ethyl-2-chloro-4-phenyl pyrimidine-5-carboxylate. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Retrieved from [Link]

- Arques, A., et al. (2003).

-

Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Retrieved from [Link]

- European Patent Office. (1998).

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Google Patents. (n.d.). WO2006100689A1 - Process for preparation of rosuvastatin.

- Ashton, S., et al. (2017). Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). Journal of Medicinal Chemistry.

- Google Patents. (n.d.). US20120149905A1 - Process for the manufacture of rosuvastatin calcium using crystalline rosuvastatin ethyl ester.

- Google Patents. (n.d.). US7396927B2 - Process for preparation of rosuvastatin calcium.

-

ResearchGate. (2014). Synthesis of rosuvastatin calcium (1). [Scientific Diagram]. Retrieved from [Link]

- Google Patents. (n.d.). US20060004200A1 - Processes to produce intermediates for rosuvastatin.

Sources

- 1. sobhabio.com [sobhabio.com]

- 2. ETHYL 2-CHLORO-4-PHENYLPYRIMIDINE-5-CARBOXYLATE | 113271-89-9 [chemicalbook.com]

- 3. Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | C13H11ClN2O2 | CID 239537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2006100689A1 - Process for preparation of rosuvastatin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US20060004200A1 - Processes to produce intermediates for rosuvastatin - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.se [fishersci.se]

- 9. echemi.com [echemi.com]

- 10. Ethyl 2,4-Dichloropyrimidine-5-carboxylate | 51940-64-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

Illuminating the Molecular Architecture: A Technical Guide to the Structural Elucidation of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine derivatives stand as a cornerstone, forming the structural core of numerous therapeutic agents. Their diverse biological activities are intrinsically linked to the precise three-dimensional arrangement of their atoms. Therefore, the unambiguous structural elucidation of novel pyrimidine compounds is a critical and non-negotiable step in the drug discovery and development pipeline. This guide provides an in-depth, experience-driven walkthrough of the multifaceted analytical approach required to definitively characterize the structure of a key synthetic intermediate: Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate.

This document eschews a rigid, templated format in favor of a logical, causality-driven narrative that mirrors the real-world process of structural verification. We will delve into the "why" behind experimental choices, ensuring that each analytical step serves to validate the others, creating a self-reinforcing web of evidence that culminates in a confident structural assignment.

The Strategic Imperative: A Multi-Pronged Analytical Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, a confluence of data from orthogonal techniques provides the requisite certainty. For Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, our strategy is built upon three analytical pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique window into the molecular architecture, and their combined interpretation allows for a comprehensive and unequivocal structural assignment.[1][2]

Synthesis: From Precursors to Purified Product

The journey to structural elucidation begins with the synthesis of the target compound. A plausible and efficient synthetic route is paramount. For Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, a logical approach involves the synthesis of a key intermediate, 2,4-dichloropyrimidine-5-carbonyl chloride, followed by a selective reaction with a nucleophile and subsequent esterification.

Experimental Protocol: Synthesis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Part A: Synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil-5-carboxylic acid (1.0 eq).

-

Chlorination: Under a nitrogen atmosphere, add phosphorus oxychloride (10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Allow the mixture to cool to room temperature. Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine-5-carbonyl chloride.

Part B: Synthesis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

-

Friedel-Crafts Acylation: To a solution of 2,4-dichloropyrimidine-5-carbonyl chloride (1.0 eq) in dry benzene (or a suitable solvent) at 0 °C, add aluminum chloride (AlCl₃) (1.1 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quenching and Esterification: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. Then, add an excess of cold ethanol to facilitate the esterification of the carboxylic acid intermediate.

-

Extraction and Purification: Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate.

Spectroscopic Deep Dive: Assembling the Structural Puzzle

With a purified sample in hand, we can now employ our suite of spectroscopic techniques to piece together the molecular structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Mass spectrometry provides the molecular weight of the compound, a fundamental piece of the structural puzzle. For Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (C₁₃H₁₁ClN₂O₂), the expected monoisotopic mass is approximately 262.05 g/mol . The presence of a chlorine atom should also be evident from the isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio).

Expected Fragmentation Pattern:

Electron impact ionization will likely induce fragmentation at the most labile bonds. Key expected fragmentation pathways include:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion with an m/z corresponding to the loss of 45 Da.

-

Loss of the entire ester group (-COOCH₂CH₃): A loss of 73 Da.

-

Cleavage of the phenyl group (-C₆H₅): A loss of 77 Da.

-

Loss of a chlorine radical (-Cl): A loss of 35/37 Da.

| Hypothetical MS Data | m/z (relative intensity) | Interpretation |

| Molecular Ion | 262 (M+, 100%), 264 (M+2, 33%) | Confirms molecular formula and presence of one chlorine atom. |

| Fragment 1 | 217 (45%) | [M - OCH₂CH₃]⁺ |

| Fragment 2 | 185 (60%) | [M - COOCH₂CH₃]⁺ |

| Fragment 3 | 155 (25%) | [M - C₆H₅ - CO]⁺ |

| Fragment 4 | 77 (40%) | [C₆H₅]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is expected to show characteristic absorption bands.

| Hypothetical FTIR Data | Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Absorption 1 | ~3050 | C-H stretch | Aromatic (Phenyl and Pyrimidine) |

| Absorption 2 | ~2980 | C-H stretch | Aliphatic (Ethyl group) |

| Absorption 3 | ~1725 | C=O stretch | Ester |

| Absorption 4 | ~1600, ~1550, ~1480 | C=C and C=N stretch | Aromatic/Heteroaromatic Rings |

| Absorption 5 | ~1250 | C-O stretch | Ester |

| Absorption 6 | ~750 | C-Cl stretch | Chloro group |

The presence of a strong absorption around 1725 cm⁻¹ is a key indicator of the ester carbonyl group.[3] The aromatic C=C and C=N stretching vibrations confirm the presence of the phenyl and pyrimidine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. We will examine both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

| Hypothetical ¹H NMR Data (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | 9.10 | s | 1H | H-6 (pyrimidine) |

| Signal 2 | 7.80 - 7.75 | m | 2H | ortho-H (phenyl) |

| Signal 3 | 7.55 - 7.45 | m | 3H | meta/para-H (phenyl) |

| Signal 4 | 4.45 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| Signal 5 | 1.40 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

-

Rationale for Assignments:

-

The singlet at 9.10 ppm is characteristic of a proton on a pyrimidine ring, deshielded by the two nitrogen atoms.

-

The multiplets between 7.45 and 7.80 ppm are typical for protons of a monosubstituted benzene ring.

-

The quartet at 4.45 ppm and the triplet at 1.40 ppm, with their characteristic coupling constant (J ≈ 7.1 Hz) and 2:3 integration ratio, are the unmistakable signature of an ethyl group.

-

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Hypothetical ¹³C NMR Data (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Signal 1 | 168.0 | C=O (ester) |

| Signal 2 | 165.5 | C-4 (pyrimidine) |

| Signal 3 | 161.0 | C-2 (pyrimidine) |

| Signal 4 | 158.5 | C-6 (pyrimidine) |

| Signal 5 | 135.0 | C-ipso (phenyl) |

| Signal 6 | 131.0 | C-para (phenyl) |

| Signal 7 | 129.5 | C-ortho (phenyl) |

| Signal 8 | 128.8 | C-meta (phenyl) |

| Signal 9 | 115.0 | C-5 (pyrimidine) |

| Signal 10 | 62.0 | -OCH₂CH₃ |

| Signal 11 | 14.2 | -OCH₂CH₃ |

-

Rationale for Assignments:

-

The downfield signal at 168.0 ppm is characteristic of an ester carbonyl carbon.

-

The signals between 158.5 and 165.5 ppm are in the expected range for the carbon atoms of the pyrimidine ring, influenced by the electronegative nitrogen atoms and the chlorine substituent.

-

The aromatic carbons of the phenyl ring appear between 128.8 and 135.0 ppm.

-

The aliphatic carbons of the ethyl group are found upfield at 62.0 and 14.2 ppm.

-

Conclusion: A Symphony of Corroborating Evidence

References

- BenchChem. (2025).

- BenchChem. (2025).

- The Royal Society of Chemistry. (2019).

- Jana, P., et al. (2023). Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR, molecular docking, and MMGBSA analysis: a rational approach in anticancer drug design. SciSpace.

- ResearchGate. (2025).

- PubChem. Ethyl 2-chloro-4-(trifluoromethyl)

- Synlett. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach.

- SOBHABIO.

- PubChem.

- PubChem.

- ARKIVOC. (2003).

- Matrix Scientific.

- Chem-Impex. Ethyl 2-chloro-4-(trifluoromethyl)

- Studylib.

- ChemicalBook. 2,4-Dichloropyrimidine-5-carboxylic acid.

- QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- ResearchGate.

- Georganics. (2023). Ethyl 4-chloro-2-(methylthio)

- Google Patents. Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.

- Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Baghdad Science Journal. (2012).

- SpectraBase.

- MedchemExpress.com. Ethyl 4-chloro-2-(methylthio)

- Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.

- ResearchGate. (2016).

- OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)

- Asian Journal of Chemistry. (2015).

- SpectraBase.

- PubMed. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)

Sources

An In-Depth Technical Guide to Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (CAS 113271-89-9): A Keystone Intermediate in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate. We will delve into its physicochemical properties, synthesis, core reactivity, and strategic applications as a versatile scaffold in the synthesis of bioactive molecules.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine derivatives a focal point of pharmaceutical research, leading to a wide range of approved drugs with anticancer, antiviral, and antibacterial activities.[2][3]

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate emerges as a particularly valuable building block. Its structure is strategically functionalized with three key features: a reactive chloro group at the 2-position, a stabilizing phenyl group at the 4-position, and an ester moiety at the 5-position. This arrangement provides a robust platform for selective chemical modifications, enabling the systematic construction of diverse molecular libraries for drug screening and lead optimization.

Physicochemical & Spectroscopic Profile

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 113271-89-9 | [4][5] |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [5][6] |

| Molecular Weight | 262.70 g/mol | [5][6] |

| Appearance | White to beige crystalline powder | [7] |

| MDL Number | MFCD09991485 | [5] |

Spectroscopic Characterization (Expected)

While a definitive spectrum requires experimental acquisition, the expected NMR and IR signatures provide a baseline for characterization:

-

¹H NMR: Signals would be expected for the ethyl group (a quartet around 4.0-4.4 ppm and a triplet around 1.1-1.4 ppm), aromatic protons of the phenyl group (multiplets in the 7.3-7.8 ppm range), and the lone pyrimidine proton at the C6 position (a singlet in the 8.5-9.0 ppm region).

-

¹³C NMR: Characteristic peaks would include those for the ester carbonyl (~165 ppm), the various aromatic and heterocyclic carbons (115-170 ppm range), and the ethyl group carbons (~62 ppm and ~14 ppm).[2]

-

IR Spectroscopy: Key absorption bands would be observed for the C=O stretch of the ester (1715-1730 cm⁻¹) and C=N/C=C stretching vibrations of the pyrimidine and phenyl rings (1500-1650 cm⁻¹).[2]

Synthesis and Purification

The synthesis of functionalized pyrimidines often involves multi-component condensation reactions. A common and adaptable route to the core structure involves a Biginelli-type reaction or a similar cyclocondensation, followed by chlorination.

Caption: Generalized synthetic workflow for the target compound.

Protocol 1: Generalized Synthesis

-

Cyclocondensation: React benzamidine hydrochloride with an appropriate β-ketoester, such as ethyl 2-(ethoxymethylene)acetoacetate, in the presence of a base (e.g., sodium ethoxide in ethanol). Reflux the mixture until thin-layer chromatography (TLC) indicates the consumption of starting materials. This forms the ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate intermediate.

-

Chlorination: After removing the solvent, treat the crude intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline). Heat the reaction mixture, typically at reflux, to drive the conversion of the hydroxyl group to the chloride.[3]

-

Work-up and Purification: Carefully quench the reaction by pouring it onto ice water. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Core Reactivity and Mechanistic Pathways

The utility of this compound stems from the high reactivity of the C2-chloro substituent, which serves as an excellent leaving group in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C2 position, making the attached chlorine highly susceptible to displacement by nucleophiles.[1] This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

This pathway allows for the facile introduction of a wide range of functional groups, including:

-

Amines (Aminolysis): Reaction with primary or secondary amines yields 2-aminopyrimidine derivatives.[9]

-

Alcohols/Phenols (Alcoholysis): Reaction with alkoxides or phenoxides produces 2-alkoxy/aryloxypyrimidines.[10]

-

Thiols (Thiolysis): Reaction with thiolates gives 2-thioether derivatives.[10]

Protocol 2: Representative SNAr Amination

-

Setup: Dissolve Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 2-pentanol in a flask equipped with a reflux condenser.

-

Reagents: Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).[9]

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting 2-aminopyrimidine derivative by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[11] The C2-Cl bond of the pyrimidine serves as an excellent electrophilic partner for coupling with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base.[12][13]

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Representative Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[12][13]

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution.[14] Purge the vessel with an inert gas (argon or nitrogen).

-

Reaction: Heat the mixture, often between 80-100 °C, until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with water and ethyl acetate. Separate the layers, and wash the organic phase with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the 2-arylpyrimidine derivative.

Applications in Medicinal Chemistry: A Scaffold for Diversification

The dual reactivity of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate makes it an ideal scaffold for generating libraries of drug-like molecules. Chemists can systematically vary the substituent at the C2 position to explore the structure-activity relationship (SAR) for a given biological target. For example, in the development of kinase inhibitors, the pyrimidine core often serves as a "hinge-binding" motif, and modifications at the C2 and C4 positions are crucial for achieving potency and selectivity.[3][9]

Caption: Diversification of the core scaffold via key chemical reactions.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling is essential.

-

Hazards: This compound is classified as an irritant and may cause an allergic skin reaction. It may be harmful if swallowed or inhaled and causes serious eye irritation.[5][6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[6]

-

Spills: In case of a spill, avoid generating dust. Collect the material and place it in an approved waste disposal container.

Conclusion

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined and predictable reactivity at the C2 position, through both SNAr and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with reliable and versatile pathways to novel and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is crucial for leveraging its full potential in the quest for new therapeutic agents.

References

- Vanden Eynde, J. J. (2003).

- Hurst, D. T., & Salisbury, R. (1980). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1449-1451.

- Jadhav, S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Kwarcinski, F. E., et al. (2021). Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). Journal of Medicinal Chemistry, 64(13), 9133–9159.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 4. ETHYL 2-CHLORO-4-PHENYLPYRIMIDINE-5-CARBOXYLATE | 113271-89-9 [chemicalbook.com]

- 5. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. youtube.com [youtube.com]

- 15. echemi.com [echemi.com]

- 16. chemimpex.com [chemimpex.com]

- 17. omicsonline.org [omicsonline.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the realm of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous biologically active compounds.[1] A thorough understanding of their structure is paramount for drug discovery and development. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key intermediate, Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate. We will delve into the theoretical underpinnings of the expected spectral data, present a detailed interpretation of experimental spectra, and provide robust protocols for data acquisition and analysis. This document is intended to serve as a practical reference for scientists engaged in the synthesis and characterization of pyrimidine-based compounds.

Introduction: The Significance of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a versatile heterocyclic compound. Its structure, featuring a pyrimidine core substituted with a chloro group, a phenyl ring, and an ethyl carboxylate moiety, makes it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. The precise characterization of this molecule is the first critical step in any synthetic pathway, and NMR spectroscopy stands as the most powerful tool for unambiguous structural elucidation in solution.[1] This guide will provide the in-depth NMR analysis that is crucial for confirming the identity and purity of this important building block.

Predicted ¹H NMR Spectral Analysis

The structure of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate suggests a distinct set of proton signals. By analyzing the electronic environment of each proton, we can predict their chemical shifts (δ), multiplicities, and integration values.

-

Pyrimidine Ring Proton (H6): The lone proton on the pyrimidine ring is expected to be the most deshielded aromatic proton due to the anisotropic effects of the ring and the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylate group. Its signal should appear as a singlet.

-

Phenyl Group Protons: The five protons of the phenyl group will exhibit chemical shifts in the aromatic region.[2] Due to the free rotation around the carbon-carbon single bond connecting the phenyl and pyrimidine rings, the ortho-, meta-, and para-protons may have distinct chemical shifts, often presenting as a complex multiplet.

-

Ethyl Ester Protons: The ethyl group will give rise to two distinct signals:

-

A quartet for the methylene protons (-CH₂-) deshielded by the adjacent oxygen atom. The typical range for such protons is 3.7-4.1 ppm.[3]

-

A triplet for the methyl protons (-CH₃) coupled to the methylene protons.

-

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will have characteristic chemical shifts influenced by the nitrogen atoms and the substituents. The carbon bearing the chloro group (C2) and the carbon attached to the phenyl group (C4) are expected to be significantly deshielded. The carboxylate-substituted carbon (C5) and the proton-bearing carbon (C6) will also have distinct resonances.

-

Phenyl Group Carbons: The phenyl group will show signals in the aromatic region (typically 125-150 ppm).[4] The ipso-carbon (attached to the pyrimidine ring) and the ortho-, meta-, and para-carbons will likely have unique chemical shifts.

-

Ethyl Ester Carbons:

-

The carbonyl carbon (-C=O) of the ester group will appear at the most downfield region of the spectrum (typically 170-185 ppm).[4]

-

The methylene carbon (-CH₂-) will be deshielded by the oxygen atom.

-

The methyl carbon (-CH₃) will be the most upfield signal.

-

-

Quaternary Carbons: The spectrum will also reveal the quaternary carbons, which are those not directly bonded to any protons. These include C2, C4, C5, the ipso-carbon of the phenyl ring, and the carbonyl carbon.

Experimental Data and Interpretation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine-H6 | 8.5 - 9.5 (singlet) | 150 - 160 |

| Phenyl-H | 7.2 - 8.0 (multiplet) | 125 - 140 |

| Phenyl-C (ipso) | - | 135 - 145 |

| Pyrimidine-C2 (C-Cl) | - | 160 - 170 |

| Pyrimidine-C4 (C-Ph) | - | 165 - 175 |

| Pyrimidine-C5 (C-COOEt) | - | 110 - 120 |

| Ester -CH₂- | 4.0 - 4.5 (quartet) | 60 - 65 |

| Ester -CH₃ | 1.0 - 1.5 (triplet) | 10 - 15 |

| Ester C=O | - | 160 - 170 |

Experimental Protocols

To obtain high-quality NMR spectra of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, the following protocols are recommended.

Sample Preparation

-

Solvent Selection: A deuterated solvent that fully dissolves the compound is essential. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar organic molecules.[7] The choice of solvent can slightly influence chemical shifts.[8]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR.

¹H NMR Acquisition

-

Spectrometer Frequency: 300-600 MHz.[1]

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[1]

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient.[1]

-

Number of Scans: 8-16 scans.[1]

-

Relaxation Delay (D1): 1-2 seconds.[1]

¹³C NMR Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.[1]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[1]

-

Spectral Width: A range of 0 to 220 ppm.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Advanced NMR Techniques for Deeper Insight

For a more detailed structural analysis, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons, such as those in the ethyl group and potentially within the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for definitively assigning the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons.

The following diagram illustrates the key correlations that would be expected in an HMBC spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. ucl.ac.uk [ucl.ac.uk]

A Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a key building block in drug discovery, its unambiguous structural characterization is paramount. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight for this purpose. This document details the predictable fragmentation behaviors under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, supported by high-resolution mass spectrometry (HRMS) for elemental composition confirmation and tandem mass spectrometry (MS/MS) for establishing fragment connectivity. We will dissect the causal mechanisms behind specific fragmentation pathways, providing researchers and drug development professionals with a robust framework for identifying this molecule and its analogues in complex matrices.

Introduction: The Analytical Imperative

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a substituted pyrimidine, a class of compounds central to numerous biologically active molecules, including nucleobases.[1] The specific arrangement of its functional groups—a chloro substituent, a phenyl ring, and an ethyl ester—makes it a versatile intermediate for creating more complex pharmaceutical agents.[2] Given its role, confirming its identity and purity is a critical step in any synthetic workflow. Mass spectrometry is the cornerstone of this validation process, providing definitive molecular weight and structural data from minute sample quantities. This guide explains the logic behind interpreting the mass spectrum of this specific molecule, transforming raw data into confident structural elucidation.

Foundational Principles: Ionization & Molecular Structure

The behavior of a molecule in a mass spectrometer is dictated by its chemical structure and the ionization technique employed. The choice of ionization is the first and most critical experimental decision.

Key Structural Features Influencing Fragmentation

The fragmentation of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is governed by the interplay of its constituent parts:

-

Pyrimidine Core: A stable heterocyclic aromatic system, though susceptible to characteristic ring-opening and fragmentation pathways, often involving the loss of nitrogen-containing species like HCN.[3]

-

Chloro Substituent: The natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) imparts a signature isotopic pattern for the molecular ion and any chlorine-containing fragments, where an "M+2" peak appears with roughly one-third the intensity of the "M" peak.[4][5] This is a powerful diagnostic tool.

-

Ethyl Carboxylate Group: This ester moiety is prone to well-documented fragmentation patterns, including the loss of an ethoxy radical (•OCH₂CH₃) or the neutral loss of ethene (C₂H₄) via rearrangement.[6][7]

-

Phenyl Group: The C-C bond connecting the phenyl group to the pyrimidine ring can cleave. Fragments containing the phenyl group can also rearrange to form the highly stable tropylium ion (C₇H₇⁺).

Selecting the Appropriate Ionization Technique

-

Electron Ionization (EI): This is a high-energy ("hard") technique that bombards the molecule with 70 eV electrons, inducing extensive and reproducible fragmentation.[8] While this often prevents the observation of the molecular ion for fragile molecules, it generates a rich "fingerprint" spectrum that is invaluable for structural elucidation.[8]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[9][10] It is the method of choice for obtaining a clear signal for the protonated molecule ([M+H]⁺) and for coupling with liquid chromatography (LC-MS). Its low fragmentation nature makes it ideal for precursor ion selection in tandem MS experiments.[9]

Workflow for Structural Elucidation

A multi-step approach is essential for a comprehensive analysis, leveraging the strengths of different MS techniques.

Caption: General workflow for MS-based structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Formula Determination

HRMS provides mass measurements with high precision (typically <5 ppm), allowing for the determination of a molecule's elemental formula.[11][12] Unlike low-resolution instruments that measure nominal mass (integer mass), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.[13]

Analyte Properties & Theoretical Mass

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [14] |

| Molecular Weight | 262.70 g/mol | [2] |

| Theoretical Exact Mass ([M] for ³⁵Cl) | 262.05090 u | Calculated |

| Theoretical Exact Mass ([M] for ³⁷Cl) | 264.04795 u | Calculated |

| Theoretical Exact Mass ([M+H]⁺ for ³⁵Cl) | 263.05873 u | Calculated |

The ability to measure the mass to four or more decimal places with an HRMS instrument like a Q-TOF or Orbitrap provides strong evidence for the elemental formula C₁₃H₁₁ClN₂O₂, distinguishing it from other potential isobaric compounds.[15][16]

Analysis of Fragmentation Patterns

The core of structural elucidation lies in interpreting the fragmentation patterns generated within the mass spectrometer.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M•⁺) is formed, which then undergoes a cascade of fragmentation events. The presence of the chlorine atom provides a crucial validation point for each chlorine-containing fragment.

Caption: Conceptual workflow for an ESI-MS/MS experiment.

Expected neutral losses in ESI-MS/MS from the [M+H]⁺ precursor would include the loss of ethene (28 u) and ethanol (46 u), which are characteristic of protonated ethyl esters. These low-energy fragmentation pathways provide complementary data to the high-energy EI fragmentation. [17][18]

Experimental Protocols

The following protocols are generalized and should be optimized for the specific instrumentation available.

Protocol 1: Sample Preparation

-

Weigh approximately 1 mg of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate.

-

For ESI-MS analysis, dissolve the sample in 1 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to 1-10 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

For GC-EI-MS analysis, dissolve the sample in 1 mL of dichloromethane or ethyl acetate.

Protocol 2: ESI-HRMS Analysis (Direct Infusion)

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). [19]2. Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Infuse the prepared sample solution (1-10 µg/mL) at a flow rate of 5-10 µL/min.

-

Mass Analyzer Settings:

-

Scan Range: m/z 100-500.

-

Resolution: >20,000 FWHM.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the [M+H]⁺ ion.

-

-

Data Acquisition: Acquire full scan data. Use the accurate mass measurement of the ion at m/z 263.0587 and its M+2 isotopic peak to confirm the elemental formula with software tools.

Protocol 3: GC-EI-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions:

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the chromatographic peak for the analyte. Analyze the corresponding mass spectrum for the key fragments and isotopic patterns detailed in Section 5.1.

Conclusion

The mass spectrometric analysis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a clear example of how modern analytical techniques provide robust structural confirmation. By combining high-resolution mass spectrometry to establish the elemental formula and detailed fragmentation analysis via both EI-MS and ESI-MS/MS, a self-validating system of data is created. The characteristic chlorine isotopic signature serves as a constant internal marker, while the predictable fragmentation of the ester and pyrimidine moieties provides a detailed structural fingerprint. This guide provides the foundational logic and practical framework necessary for researchers to confidently identify this molecule, ensuring the integrity of their synthetic and drug development endeavors.

References

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Available at: [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available at: [Link]

-

Longdom Publishing. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Available at: [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 42(4), 45. Available at: [Link]

-

ResearchGate. (n.d.). Using isotopic abundance patterns to count the number of chlorine atoms... Available at: [Link]

-

SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available at: [Link]

-

PubMed. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available at: [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Available at: [Link]

-

ResearchGate. (n.d.). High-resolution mass spectrometry. Available at: [Link]

-

Rosalind Franklin Institute. (n.d.). Structural Elucidation. Available at: [Link]

-

JoVE. (2024). Video: High-Resolution Mass Spectrometry (HRMS). Available at: [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Available at: [Link]

-

National Institutes of Health. (n.d.). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Tandem mass spectrometry. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. Available at: [Link]

-

AIP Publishing. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics. Available at: [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

SOBHABIO. (n.d.). Ethyl-2-chloro-4-phenyl pyrimidine-5-carboxylate. Available at: [Link]

-

MOST Wiedzy. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. Available at: [Link]

-

ResearchGate. (2025). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. Available at: [Link]

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

-

National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ETHYL 2-CHLORO-4-PHENYLPYRIMIDINE-5-CARBOXYLATE | 113271-89-9 [chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tutorchase.com [tutorchase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: High-Resolution Mass Spectrometry (HRMS) [jove.com]

- 14. Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | C13H11ClN2O2 | CID 239537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. scispace.com [scispace.com]

- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including several approved drugs.[1][2][3] Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory effects.[1][3] Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a member of this important class of heterocyclic compounds. While direct and extensive research on the specific mechanism of action of this particular molecule is not widely published, its structural features suggest several plausible and compelling biological activities.

This technical guide will provide an in-depth exploration of the potential mechanisms of action of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate based on the well-documented activities of structurally related pyrimidine derivatives. We will delve into its potential as a kinase inhibitor, an antimicrobial agent, and an anticancer compound. This document is intended for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this and similar pyrimidine-based molecules. We will provide not only a theoretical framework but also practical experimental protocols to elucidate its precise biological function.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring system is a key structural motif in a multitude of bioactive molecules. Its presence in nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. In medicinal chemistry, the pyrimidine core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity and specificity. This has led to the development of numerous pyrimidine-containing drugs with diverse therapeutic applications.[1][2]

The 2,4,5-trisubstituted pyrimidine framework, as seen in Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, is particularly significant. The substituents at these positions can be readily modified to fine-tune the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. The chloro group at the 2-position, for instance, can act as a leaving group in nucleophilic substitution reactions, making it a versatile handle for the synthesis of compound libraries.[4][5]

Potential Mechanisms of Action

Based on the activities of structurally analogous compounds, we can hypothesize several potential mechanisms of action for Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate.

Kinase Inhibition

A significant number of pyrimidine derivatives have been identified as potent inhibitors of various protein kinases.[6][7] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Plausible Targets:

-

Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK): Dual inhibitors of EGFR and ALK containing a pyrimidine core have been developed for the treatment of non-small cell lung cancer.[6] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.[6][7]

-

Cell Division Cycle 42 (CDC42): Trisubstituted pyrimidine compounds have been shown to inhibit the interaction between CDC42 and its downstream effector, a PAK protein.[8] This interaction is critical for cancer progression, and its inhibition has demonstrated anticancer efficacy in vivo.[8]

Experimental Workflow for Investigating Kinase Inhibition:

Caption: Workflow for kinase inhibitor evaluation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate against a specific kinase.

-

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader

-

-

Procedure:

-

Prepare a serial dilution of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate in DMSO.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the kinase and its substrate in assay buffer to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for compound-kinase binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Antimicrobial Activity

Certain pyrimidine derivatives have demonstrated promising antimicrobial properties.[1][9] A notable example is a compound that inhibits biotin carboxylase, an essential enzyme in bacterial fatty acid synthesis.[10]

Plausible Target:

-

Biotin Carboxylase (BC): This enzyme catalyzes the first step in the synthesis of fatty acids, which are crucial for building bacterial cell membranes. Inhibition of BC would disrupt this process, leading to bacterial cell death. The mechanism of inhibition by a related compound was found to be atypical, involving binding to the biotin binding site in the presence of ADP.[10]

Experimental Workflow for Investigating Antimicrobial Activity:

Caption: Workflow for antimicrobial agent evaluation.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strain (e.g., Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a 2-fold serial dilution of the compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.

-

Alternatively, measure the optical density at 600 nm (OD600) using a spectrophotometer. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.

-

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents.[1][2][11][12] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.[6][12]

Plausible Mechanisms:

-

Induction of Apoptosis: Many anticancer drugs trigger programmed cell death, or apoptosis, in cancer cells. This can occur through the activation of caspases and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[7]

-

Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints (e.g., G0/G1 phase), preventing cancer cells from dividing.[6]

Signaling Pathway for Apoptosis Induction:

Caption: Potential apoptotic pathway activation.

Data Summary of Related Pyrimidine Derivatives

| Compound Class | Biological Activity | Target(s) | Reference |

| 2,4,5-Trisubstituted Pyrimidines | Anticancer | EGFR, ALK | [6] |

| Trisubstituted Pyrimidines | Anticancer | CDC42-PAK Interaction | [8] |

| Phenylpyrimidine Derivatives | Antifungal | CYP51 | [13] |

| 2-Chloropyrimidine Derivatives | Antibacterial | Biotin Carboxylase | [10] |

| 2-Aminopyrimidine Derivatives | Anticancer, Antiviral, Anti-inflammatory | Various | [1][2] |

Conclusion

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, by virtue of its chemical structure, holds significant promise as a biologically active molecule. While its specific mechanism of action remains to be fully elucidated, the extensive research on related pyrimidine derivatives provides a solid foundation for targeted investigation. The potential for this compound to act as a kinase inhibitor, an antimicrobial agent, or an anticancer therapeutic warrants further exploration. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to systematically investigate these possibilities and unlock the full therapeutic potential of this and similar pyrimidine-based compounds.

References

-

Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. [Link]

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. [Link]

-

Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. ACS Publications. [Link]

-

Synthesis of 2-chloropyrimidine derivatives (50–54). ResearchGate. [Link]

-

Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. ACS Publications. [Link]

-

Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

-

Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. PubMed Central. [Link]

-

A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health. [Link]

-

Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Indian Academy of Sciences. [Link]

-

Ethyl 2,4-dichloropyrimidine-5-carboxylate. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jddtonline.info [jddtonline.info]

- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloropyrimidine 95 1722-12-9 [sigmaaldrich.com]

- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

For Immediate Release

A Deep Dive into the Synthetic Lineage and Strategic Importance of a Key Pharmaceutical Intermediate

This technical guide offers an in-depth exploration of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, a heterocyclic compound that has emerged as a significant building block in the landscape of modern medicinal chemistry. While the specific historical moment of its initial synthesis is not prominently documented in seminal literature, its structural motifs are deeply rooted in the rich history of pyrimidine chemistry. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its historical context, plausible synthetic evolution, and the scientific rationale underpinning its preparation and utility.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biological relevance has driven over a century of research into the synthesis and functionalization of pyrimidine derivatives, leading to a vast and diverse array of therapeutic agents with applications ranging from anticancer to antiviral and antibacterial therapies.[1] Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (CAS No. 113271-89-9) represents a highly functionalized and strategically important member of this class, offering multiple reactive sites for the construction of complex molecular architectures.[2][3][4][5]

Historical Context: The Foundations of Pyrimidine Synthesis